1-phenyl-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea is a chemical compound that belongs to the class of urea derivatives It features a phenyl group attached to a urea moiety, which is further substituted with a phenyl-tetrazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea typically involves the reaction of phenyl isocyanate with 1-phenyl-1H-tetrazole-5-methanol. The reaction is carried out in the presence of a suitable base, such as triethylamine, under reflux conditions. The general reaction scheme is as follows:
Phenyl isocyanate+1-phenyl-1H-tetrazole-5-methanol→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl and tetrazole groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
1-Phenyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-phenyl-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrazole moiety is known to mimic carboxylate groups, allowing the compound to interact with biological targets in a similar manner. The phenyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-(1H-tetrazol-5-yl)urea
- 1-Phenyl-3-(1H-tetrazol-5-yl)thiourea
- 1-Phenyl-3-(1H-tetrazol-5-yl)carbamate
Uniqueness
1-Phenyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea is unique due to the presence of both phenyl and tetrazole groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s stability and reactivity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
1-phenyl-3-[(1-phenyltetrazol-5-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c22-15(17-12-7-3-1-4-8-12)16-11-14-18-19-20-21(14)13-9-5-2-6-10-13/h1-10H,11H2,(H2,16,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGOFFSUIUOALE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.